molecular formula C23H19N3O4 B11298671 2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11298671
M. Wt: 401.4 g/mol
InChI Key: VRDNVBPMSZBSKR-UHFFFAOYSA-N
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Description

2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole and phenoxy groups, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-methoxybenzohydrazide with appropriate reagents to form the oxadiazole ring. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups attached to the phenoxy or oxadiazole moieties.

Scientific Research Applications

2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This inhibition can help regulate blood sugar levels in diabetic patients . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing glucose production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide apart is its specific combination of the oxadiazole and phenoxy groups, which confer unique chemical properties and potential biological activities. Its structure allows for specific interactions with enzymes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O4/c1-28-19-11-6-8-17(14-19)23-25-22(26-30-23)16-7-5-12-20(13-16)29-15-21(27)24-18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,24,27)

InChI Key

VRDNVBPMSZBSKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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